3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines. . This compound, in particular, is characterized by the presence of a phenylthio group attached to the naphthyridine core, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired naphthyridine core. For instance, the reaction of benzonaphthyridine N-oxides with phenyl isocyanate can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit certain cancer cell lines . Additionally, it has been explored for its antimicrobial, anti-inflammatory, and antioxidant activities. In the field of biology, it may be used as a tool to study specific molecular pathways and targets. Industrial applications include its use in the synthesis of other complex organic molecules and as a potential component in materials science .
Mechanism of Action
The mechanism of action of 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or inhibit certain enzymes involved in cell proliferation . The phenylthio group may play a crucial role in enhancing its binding affinity to these targets, thereby increasing its potency.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(Phenylthio)benzo[b][1,6]naphthyridine-4-carbonitrile stands out due to its unique structural features and biological activities. Similar compounds include other naphthyridine derivatives such as benzo[c][2,7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridines . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the phenylthio group in this compound may contribute to its enhanced activity and specificity compared to its analogs.
Properties
IUPAC Name |
3-phenylsulfanylbenzo[b][1,6]naphthyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3S/c20-11-16-18-14(10-13-6-4-5-9-17(13)22-18)12-21-19(16)23-15-7-2-1-3-8-15/h1-10,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNTBSGPUFNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355369 |
Source
|
Record name | Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370844-73-8 |
Source
|
Record name | Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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